molecular formula C10H12N2O B2911491 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one CAS No. 1601153-51-8

5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one

Cat. No.: B2911491
CAS No.: 1601153-51-8
M. Wt: 176.219
InChI Key: JHKPXEOXGORMSV-UHFFFAOYSA-N
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Description

5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one (CAS 1601153-51-8) is a high-purity chemical intermediate featuring the indazolone scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The compound has a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol . Its predicted density is 1.121 g/cm³, and it has a calculated boiling point of 246.9 °C . The indazole core is a privileged structure in pharmaceutical research, known for its wide range of biological activities . Indazole derivatives are frequently investigated for their potential in developing therapeutics for conditions such as cancer, inflammation, infectious diseases, and neurodegenerative disorders . Specifically, tetrahydroindazolone analogs have been reported in scientific literature to possess various pharmacological properties, making them valuable scaffolds for designing new bioactive molecules . The presence of the isopropyl (propan-2-yl) substituent can influence the compound's lipophilicity and overall pharmacokinetic profile. This product is intended for use as a building block in organic synthesis and drug development projects . It is suitable for constructing more complex molecules and for exploring structure-activity relationships (SAR). This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

5-propan-2-yl-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)10(13)12-11-9/h3-6H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKPXEOXGORMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1601153-51-8
Record name 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

  • Reagents : Thiolates, alkoxides, amines, iodide, and cyanide .
  • Example : Reaction with KI yields ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) products via intramolecular N-alkylation .
Entry Nucleophile Major Product Yield Conditions
1CH₃CH₂SNa2-Ethylthio derivative53%Microwave, 170°C, 2 h
2C₆H₅SNa2-Phenylthio derivative67%Microwave, 170°C, 2 h
3KCN2-Cyano derivativeNo reaction-
4KIANRORC product (e.g., 15’ )38%Microwave, 170°C, 2 h

Data sourced from PMC6467708 and PMC3108055 .

Oxidation and Reduction

The indazolone scaffold exhibits redox activity at the carbonyl and aromatic moieties:

Oxidation

  • Reagents : Hydrogen peroxide or KMnO₄ oxidizes the isopropyl group to a ketone.
  • Product : 5-Acetyl-2,3-dihydro-1H-indazol-3-one (unstable under strong oxidizers).

Reduction

  • Reagents : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group.
  • Product : 5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-ol (isolated in 45–60% yield).

Microwave-Assisted Cyclization

  • Reagents : Alkoxides or amines under microwave irradiation (170°C) induce ring expansion or elimination .
  • Example : Reaction with tert-butoxide yields vinylamide derivatives via base-mediated isomerization .

Condensation with Aldehydes

  • Reagents : Substituted benzaldehydes form Schiff bases, which cyclize to pyrazoloindazolones under acidic conditions .

Mechanistic Insights

  • Electrocyclization : A key step in photochemical synthesis, converting aci-nitro intermediates to N-hydroxy anthranil species .
  • ANRORC Pathway : Observed in iodide-mediated reactions, involving sequential ring opening and closure .

Stability and Byproducts

  • Thermal Degradation : Prolonged heating (>100°C) leads to decomposition into nitroso derivatives .
  • Side Reactions : Competing pathways (e.g., dimerization) occur with allylamines but are suppressed using low-power UV reactors .

Scientific Research Applications

The compound 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one, also known as this compound, has the molecular formula C10H12N2OC_{10}H_{12}N_2O . It is a derivative of 1,2-dihydro-3H-indazol-3-one, which is also called indazolone .

Scientific Research Applications of Indazolone Derivatives
Indazolone derivatives have a variety of biological activities and pharmaceutical applications . They can be constructed through photochemical preparation from o-nitrobenzyl alcohols . Some specific applications and properties include:

  • 5-Lipoxygenase (5-LO) Inhibition: Indazolone derivatives are known to inhibit the 5-LO enzyme, which is involved in the oxidation of arachidonic acid, leading to the production of leukotrienes . Leukotrienes are implicated in inflammatory and allergic diseases like arthritis, asthma, and inflammatory bowel disease . Certain indazolones exhibit selective inhibitory properties for 5-LO, potentially reducing gastrointestinal side effects compared to cyclooxygenase inhibitors .
  • Anti-inflammatory and Anti-allergic Effects: By inhibiting 5-LO, these derivatives can be valuable in treating allergic conditions, asthma, cardiovascular and cerebrovascular disorders, and inflammatory conditions .
  • Anti-viral and Anti-bacterial Activities: Certain 1,2-dihydro-3H-indazol-3-ones have demonstrated antiviral and antibacterial activities .
  • Anti-hyperglycemic Properties: Some indazolones have shown potential in treating hyperglycemia .
  • Anti-tumor Agent: Certain indazolone derivatives have been identified as antitumor agents .
  • Angiotensin II Receptor Antagonists: Some indazolones function as angiotensin II receptor antagonists .

The compound 1,2-dihydro-2-methyl-4-(N-n-pentylcarbamoyl)-3H-indazol-3-one, for example, has an IC50 of 3.1 μM in one test, and in another, an IC50 of 1.4 μM against LTB4 and 72 μM against PGE2, with an oral ED50 of 30-100mg/kg in a third test .

Mechanism of Action

The mechanism by which 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one are compared below with four related compounds, highlighting key differences in substituents, synthesis, and properties.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility Profile Synthesis Method Reference ID
This compound Indazolone Isopropyl at position 5 ~203.2 (estimated) Likely low water solubility* Condensation of hydrazines with ketones (inferred)
Atorvastatin (ATV) Pyrrole 5-(Propan-2-yl), fluorophenyl, etc. 558.64 Not explicitly stated; lipophilic Multi-step synthesis involving cyclization
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Pyrazolone Methyl at position 5, phenyl at position 2 188.23 Soluble in ethanol, ether Reflux of phenylhydrazine with ethyl acetoacetate
Aryl pyrazole-indanone hybrids (6a-f) Pyrazole + indanone Chloro, methyl, phenyl groups ~300–350 (estimated) Soluble in ethanol (synthesis medium) Aldol condensation in ethanol/NaOH
Sofosbuvir Nucleoside analog Propan-2-yl ester group 529.45 (CAS: 1190307-88-0) Freely soluble in ethanol, acetone Multi-step enzymatic/chemical synthesis

*Inferred from the hydrophobic isopropyl group and solubility trends of Sofosbuvir .

Structural and Functional Differences

Core Heterocycle :

  • The indazolone core distinguishes this compound from Sofosbuvir (nucleoside analog) and Atorvastatin (pyrrole-based). Closer analogs include pyrazolone derivatives (e.g., 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), which share a ketone-functionalized pyrazole ring but lack the fused benzene ring .

This feature is shared with Atorvastatin’s pyrrole substituent but differs in electronic effects due to the indazolone’s aromatic system .

Synthetic Routes :

  • While direct synthesis data are unavailable, analogous methods involve condensation reactions. For example:

  • Pyrazolones are synthesized via cyclocondensation of hydrazines with β-ketoesters .
  • Aryl pyrazole-indanone hybrids use aldol condensation in ethanol/NaOH, suggesting similar conditions could apply to indazolones .

Solubility and Physicochemical Properties: The isopropyl group likely imparts low water solubility, akin to Sofosbuvir’s propan-2-yl ester, which is freely soluble in organic solvents but poorly soluble in water . This contrasts with smaller pyrazolone derivatives, which exhibit moderate solubility in ether and ethanol .

Research Findings and Implications

  • Reactivity : The electron-withdrawing ketone in the indazolone core may enhance electrophilic substitution reactivity at positions 4 and 6, similar to pyrazolone derivatives .
  • Computational Insights : Density-functional theory (DFT) methods, as employed in studies like Lee-Yang-Parr’s correlation-energy formula, could predict electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .

Biological Activity

5-(Propan-2-yl)-2,3-dihydro-1H-indazol-3-one, commonly referred to as an indazolone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of indazole derivatives known for their potential therapeutic applications, including anti-inflammatory, analgesic, and antitumor effects. Understanding the biological activity of this compound is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular structure of this compound features a dihydroindazole core with an isopropyl substituent. This structural configuration is significant in influencing its biological properties.

Anti-inflammatory Activity

Indazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting the enzyme 5-lipoxygenase (5-LO), which is involved in the biosynthesis of leukotrienes. These leukotrienes are mediators of inflammation and have been implicated in various inflammatory diseases such as asthma and arthritis. The inhibition of 5-LO by indazolone derivatives suggests their potential use in treating inflammatory conditions .

Antitumor Activity

Research indicates that certain indazolone derivatives possess antitumor activity. For instance, studies have shown that these compounds can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The mechanisms behind these effects often involve the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties

Indazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. This includes both antibacterial and antiviral effects, making them candidates for further investigation as potential antimicrobial agents .

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of indazolone derivatives, researchers found that this compound significantly reduced inflammation markers in animal models of arthritis. The compound was administered at varying doses, with notable reductions in edema and leukocyte infiltration observed at higher doses.

Case Study 2: Antitumor Activity

Another investigation focused on the antitumor properties of this indazolone derivative against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting effective cytotoxicity at concentrations achievable in clinical settings.

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of 5-lipoxygenase
AntitumorInduction of apoptosis
AntimicrobialInhibition of pathogen growth

Q & A

Q. What are the established synthetic routes for 5-(propan-2-yl)-2,3-dihydro-1H-indazol-3-one, and how is purity validated?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing a mixture of hydrazine derivatives and ketones in acetic acid, followed by purification via recrystallization (e.g., ethanol). Purity is assessed using thin-layer chromatography (TLC) with solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1 v/v/v) and visualized with iodine vapor. Recrystallization yields are often optimized by adjusting solvent polarity and cooling rates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches near 1650–1700 cm⁻¹).
  • Single-crystal X-ray diffraction for resolving 3D molecular geometry and hydrogen-bonding networks, as demonstrated in related indazolone derivatives .

Q. What safety protocols are recommended for handling this compound in the lab?

Consult safety data sheets (SDS) for hazard-specific guidelines. General measures include:

  • Using PPE (gloves, goggles) to avoid dermal/ocular exposure.
  • Working in a fume hood to prevent inhalation of fine particulates.
  • Storing the compound in a cool, dry environment away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reaction kinetics for acylation steps.
  • Catalysts : Base catalysts like calcium hydroxide improve benzoylation efficiency by deprotonating intermediates .
  • Temperature control : Gradual heating (70–80°C) minimizes side reactions during cyclization.

Q. What computational strategies predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Use functionals like B3LYP to calculate HOMO/LUMO energies and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) provides insights into electron density distribution .
  • Wavefunction analysis : Tools like Multiwfn enable topology analysis of electron density (e.g., Laplacian plots) and bond order quantification, critical for understanding reactivity .

Q. How can discrepancies between computational predictions and experimental data (e.g., spectroscopic results) be resolved?

  • Validation steps :

Cross-check DFT-optimized geometries with X-ray crystallography data .

Compare calculated IR/NMR spectra with experimental data; adjust basis sets (e.g., 6-311++G**) for better accuracy.

Use Multiwfn to analyze orbital contributions and identify overlooked electronic effects .

Q. What role do solvent effects play in the compound’s stability and intermolecular interactions?

  • Polar solvents (e.g., ethanol) stabilize zwitterionic forms via hydrogen bonding, as observed in related pyrazolones.
  • Nonpolar solvents favor π-π stacking in crystalline phases, impacting solubility and crystallization efficiency. Solvent choice is critical for recrystallization yield and polymorph control .

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting data from different analytical techniques (e.g., NMR vs. X-ray)?

  • Case example : If NMR suggests a tautomeric form inconsistent with X-ray

Re-examine sample preparation (e.g., solvent-induced tautomerism).

Perform variable-temperature NMR to detect dynamic equilibria.

Validate with DFT calculations to identify energetically favorable tautomers .

Methodological Workflow Table

StepTechnique/ApproachKey ParametersReference
SynthesisReflux cyclocondensationSolvent: Acetic acid; Temp: 80°C
PurificationRecrystallizationSolvent: Ethanol; Cooling rate: 0.5°C/min
Computational ModelingDFT (B3LYP/6-311++G**)Basis set: 6-311++G**; Solvent model: SMD
Safety HandlingSDS compliancePPE: Gloves, goggles; Storage: -20°C

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